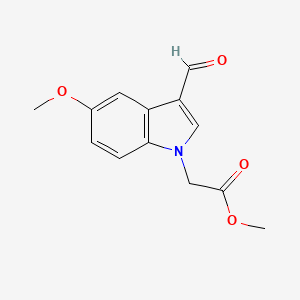

methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate

Descripción general

Descripción

Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is an indole derivative, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions for synthesizing this compound may include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions

Major Products Formed

Oxidation: The major product is methyl (3-carboxy-5-methoxy-1H-indol-1-yl)acetate.

Reduction: The major product is methyl (3-hydroxymethyl-5-methoxy-1H-indol-1-yl)acetate.

Substitution: The products vary depending on the substituent introduced

Aplicaciones Científicas De Investigación

Synthesis Applications

Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate serves as an essential intermediate in synthesizing more complex indole derivatives. The compound can be synthesized primarily through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. This method is crucial for producing various substituted indoles, which are vital in developing new pharmaceuticals and agrochemicals.

Key Reactions

| Reaction Type | Product |

|---|---|

| Oxidation | Methyl 3-carboxy-5-methoxy-1H-indole-2-carboxylate |

| Reduction | Methyl 3-hydroxymethyl-5-methoxy-1H-indole-2-carboxylate |

| Substitution | Various substituted indole derivatives |

Biological Applications

The compound exhibits a broad spectrum of biological activities, making it a significant subject of study in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various pathogens. For example, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Several studies highlight the anticancer potential of this compound. For instance, a study demonstrated that derivatives displayed potent antiproliferative activity against different cancer cell lines, suggesting its relevance in cancer therapy . The mechanism involves inducing apoptosis in cancer cells by modulating signaling pathways and gene expression.

Antiviral Activity

This compound has been investigated for its inhibitory effects against viral proteins, including those from SARS-CoV. This indicates its potential role in antiviral drug development .

Medicinal Chemistry Insights

In medicinal chemistry, this compound is explored for its role in drug development due to its ability to interact with multiple biological targets. Its structural features allow it to serve as a template for designing novel therapeutics aimed at specific diseases.

Case Study: SARS-CoV Protease Inhibitors

A series of dipeptide-type inhibitors incorporating an indole scaffold demonstrated potent inhibition of SARS-CoV 3CL protease. The introduction of a methoxy group at specific positions on the indole ring significantly enhanced the inhibitory potency of these compounds .

Industrial Applications

Beyond its medicinal applications, this compound finds utility in various industrial sectors:

Dyes and Pigments

Derivatives of this compound are used in producing dyes and pigments due to their vibrant colors and stability.

Chemical Manufacturing

The compound serves as a building block for synthesizing various industrial chemicals, enhancing production efficiency through optimized synthetic routes.

Mecanismo De Acción

The mechanism of action of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (3-formyl-1H-indol-1-yl)acetate

- 5-Methoxyindole-3-carboxaldehyde

- Ethyl 1H-indole-3-carboxylate

Uniqueness

Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is unique due to the presence of both formyl and methoxy groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate, an indole derivative, has garnered attention for its diverse biological activities. This compound is structurally significant due to its potential therapeutic applications in various fields, including oncology, infectious diseases, and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Properties:

- CAS Number: 1119451-33-0

- Molecular Formula: C13H13NO4

- Molecular Weight: 247.25 g/mol

This compound is characterized by its indole core, which is known for its role in various biological processes. Indole derivatives are well-documented for their antiviral, anticancer, anti-inflammatory, and antimicrobial properties .

This compound exerts its biological effects through multiple mechanisms:

- Enzyme Interaction: The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction helps modulate oxidative stress levels within cells.

- Cell Signaling Modulation: It influences cell signaling pathways by activating the MAPK pathway, which promotes cell survival and proliferation .

- Gene Expression Regulation: The compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to various cellular responses.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

-

In vitro Studies: Research indicates that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, it has been shown to enhance caspase-3 activity significantly at specific concentrations .

Cell Line Concentration (μM) Caspase Activity Increase MDA-MB-231 10 1.33–1.57 times HepG2 10 Significant increase

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens:

- Mycobacterium tuberculosis: Studies reported that this compound exhibited significant inhibition against Mycobacterium tuberculosis strains at concentrations as low as 50 µM .

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine production and inflammatory pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of this compound on breast cancer cells, researchers found that treatment with the compound led to significant morphological changes indicative of apoptosis at concentrations as low as 1 μM. This study underscored the potential of indole derivatives in cancer therapy .

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular activity of various indole derivatives, including this compound. The results indicated an IC50 value comparable to established treatments like rifampin, highlighting its potential as a therapeutic agent against tuberculosis .

Propiedades

IUPAC Name |

methyl 2-(3-formyl-5-methoxyindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-17-10-3-4-12-11(5-10)9(8-15)6-14(12)7-13(16)18-2/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHXMSODNQWEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.